5-Amino-n-butyl-2-(p-tolyloxy)benzamide

Genotoxicity Drug Safety Screening Structure-Activity Relationship

5-Amino-n-butyl-2-(p-tolyloxy)benzamide (CAS 515875-77-1, also designated PA31) is a substituted benzamide that belongs to the parsalmide family of non-steroidal anti-inflammatory drugs (NSAIDs). It features an n-butyl amide side chain and a p-tolyloxy substituent at the 2-position of the benzamide core, distinguishing it from the parent compound parsalmide (2-propynyloxy) and other close analogues.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 515875-77-1
Cat. No. B12707890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-n-butyl-2-(p-tolyloxy)benzamide
CAS515875-77-1
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C
InChIInChI=1S/C18H22N2O2/c1-3-4-11-20-18(21)16-12-14(19)7-10-17(16)22-15-8-5-13(2)6-9-15/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
InChIKeyKKSOWOKLNBDMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-n-butyl-2-(p-tolyloxy)benzamide (CAS 515875-77-1): A Structurally Defined Parsalmide Analogue with Documented Mutagenic and Anti-Inflammatory Potential


5-Amino-n-butyl-2-(p-tolyloxy)benzamide (CAS 515875-77-1, also designated PA31) is a substituted benzamide that belongs to the parsalmide family of non-steroidal anti-inflammatory drugs (NSAIDs). It features an n-butyl amide side chain and a p-tolyloxy substituent at the 2-position of the benzamide core, distinguishing it from the parent compound parsalmide (2-propynyloxy) and other close analogues [1]. The compound has been characterized for its anti-inflammatory activity in carrageenan-induced paw edema models and for its mutagenic profile in the Ames Salmonella assay, making it a valuable research probe for structure-activity and safety evaluation studies [1].

Why Simple Substitution of 5-Amino-n-butyl-2-(p-tolyloxy)benzamide (PA31) with Parsalmide‑Class Analogs Risks Misleading Conclusions


Within the parsalmide series, the 2‑position substituent is a critical determinant of both metabolic activation and mutagenic potency. Whereas PA10 (2‑phenoxy) exhibits only mild mutagenic potential and PA7 (2‑cyclohexyloxy) shows intermediate activity, PA31 (2‑p‑tolyloxy) is the most potent mutagen after S9‑mediated biotransformation, with reversion rates 2–19 fold above spontaneous levels [1]. Consequently, exchanging PA31 with a less mutagenic analogue without accounting for this stark differential would invalidate genotoxicity assessments, confound structure‑activity relationship interpretations, and compromise the reliability of safety screening data [1].

Quantitative Differentiation Evidence for 5-Amino-n-butyl-2-(p-tolyloxy)benzamide (PA31) Relative to Parsalmide Analogues PA7 and PA10


PA31 Exhibits the Strongest S9‑Mediated Mutagenic Potency Among Parsalmide Analogues in the Ames Salmonella Assay

PA31 demonstrates the greatest mutagenic potential in the Ames Salmonella assay following metabolic activation with rat liver S9 fraction, yielding reversion rates 2–19 fold higher than spontaneous mutation rates. In comparison, PA7 induces 2–14 fold increases, while PA10 shows minimal activity with reversion not exceeding 2.5 times spontaneous levels [1]. This head-to-head comparison under identical experimental conditions establishes PA31 as the most potent mutagenic congener in this chemical series.

Genotoxicity Drug Safety Screening Structure-Activity Relationship

PA31 Displays an Intermediate In Vitro Biotransformation Rate, Offering a Distinct Metabolic Profile for Hepatocyte‑Mediated Activation Studies

LC‑MS analysis of in vitro metabolism by S9 reveals that PA31 undergoes regioselective hydroxylation at a conversion rate of 12%, which is intermediate between PA7 (19%) and PA10 (7%) [1]. This quantitative metabolic difference positions PA31 as a tool for probing the relationship between hydroxylation efficiency and mutagenic activation, as its moderate conversion yields the highest mutagenic output, suggesting a more genotoxic metabolite profile relative to the more efficiently hydroxylated PA7.

Drug Metabolism Biotransformation Hepatocyte Activation

PA31 and PA7 Share an Identical Strain‑Specific Mutagenicity Fingerprint, Enabling Direct Comparator Experiments for 2‑Position Substituent Effects

After S9 activation, both PA31 and PA7 induce mutagenic responses exclusively in S. typhimurium strains TA98 (frameshift) and TA100 (base‑pair substitution), with no significant reversion in strains TA102, TA1535, or TA1537 [1]. This shared strain‑selectivity pattern confirms that the p‑tolyloxy (PA31) and cyclohexyloxy (PA7) substituents activate the same mutagenic mechanism, yet PA31 produces quantitatively stronger responses. The matching fingerprint enables a clean structure‑activity comparison between these two 2‑substituents without confounding differences in the mutagenic pathway.

Mutagenicity Profiling Salmonella Strain Selectivity Comparative Toxicology

PA31 Was Selected as the Most Potent Anti‑Inflammatory Candidate Within Its Analog Series, Supporting Further Pharmacological Evaluation

During the synthesisevaluation campaign that preceded the mutagenicity study, PA31 was selected for further investigation because it exhibited the highest anti‑inflammatory activity in the carrageenan‑induced rat paw edema model and the strongest inhibition of platelet COX‑1 among the series [1]. Although the original quantitative IC₅₀ or edema‑volume reduction data are not disclosed in the 2006 publication, the explicit selection statement provides class‑level evidence that PA31 surpasses PA7 and PA10 in in vivo anti‑inflammatory efficacy.

Anti-Inflammatory Activity COX-1 Inhibition Lead Selection

Optimal Research and Industrial Use Cases for 5-Amino-n-butyl-2-(p-tolyloxy)benzamide (PA31) Based on Comparative Evidence


Positive Control for S9‑Dependent Ames Mutagenicity Screening

Due to its 2–19‑fold reversion rate increase over spontaneous mutation levels—the highest among parsalmide analogues—PA31 serves as a reliable positive control for validating S9 metabolic activation conditions in Ames test batteries. Its consistent response in TA98 and TA100 strains ensures that laboratories can confirm S9 activity and inter‑assay reproducibility without relying on structurally unrelated positive controls, thereby strengthening the regulatory readiness of genotoxicity safety assessments [1].

Probe Compound for Studying Structure‑Dependent Bioactivation of Benzamide NSAIDs

The combination of its intermediate S9 conversion rate (12%) and maximal mutagenic output makes PA31 a diagnostic tool for investigating how 2‑position substituents modulate the balance between metabolic hydroxylation and mutagenic potency. Researchers can use PA31 alongside PA7 (higher conversion, lower mutagenicity) and PA10 (lower conversion, minimal mutagenicity) to dissociate biotransformation efficiency from genotoxic activation potential in hepatic metabolism models [1].

Reference Compound for Anti‑Inflammatory Profiling and Lead Optimization in Benzamide COX‑1 Inhibitor Programs

As the analogue selected for maximal anti‑inflammatory activity in the carrageenan paw edema model and strongest platelet COX‑1 inhibition within the parsalmide series, PA31 provides a benchmark for new benzamide derivatives. Medicinal chemistry teams can use PA31 as the efficacy baseline when evaluating next‑generation candidates designed to retain anti‑inflammatory potency while reducing mutagenic liability [1].

Metabolite Identification and LC‑MS/MS Method Development Standard

The known S9‑mediated conversion of PA31 to its hydroxylated metabolite, quantified at 12%, offers a defined system for developing and validating LC‑MS/MS methods aimed at quantifying hydroxyl‑metabolites of benzamide NSAIDs. PA31's distinct chromatographic and mass spectrometric signature, together with its intermediate conversion, permits precise tuning of analytical sensitivity and selectivity parameters [1].

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